

A Novel Sodium Channel Blocker with Antiarrhythmic Potential

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Compound of Interest

Compound Name: (rel)-RSD 921

Cat. No.: B1680142

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This technical guide provides a comprehensive overview of the discovery and development history of **(rel)-RSD 921**, a potent sodium channel blocker with demonstrated antiarrhythmic and local anesthetic properties. The document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the compound's pharmacological profile, mechanism of action, and the experimental methodologies employed in its characterization.

Introduction and Discovery

(rel)-RSD 921, also known as PD123,497, is the (1R,2R)-(+)-enantiomer of the racemic kappa (κ) opioid receptor agonist (\pm)PD117,302.[1] Its development stemmed from a systematic investigation into the enantiomers of arylacetamide compounds, which were initially explored for their opioid receptor activity.[1] While its parent compound and the corresponding (S,S) enantiomer exhibit high affinity for opioid receptors, **(rel)-RSD 921** was found to have significantly lower activity at these sites.[1] Instead, preliminary studies revealed a pharmacological profile akin to that of lidocaine, suggesting its potential as a local anesthetic and antiarrhythmic agent.[1] Subsequent research has solidified its primary mechanism of action as a potent blocker of voltage-gated sodium channels.[1][2][3]

Chemical and Physical Properties

Property	Value
IUPAC Name	(1R,2R)-(+)-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzo[b]thiophene-4-acetamide monochloride
Molecular Formula	C ₂₁ H ₂₈ N ₂ OS
Molecular Weight	406 g/mol (hydrated hydrochloride salt)
Melting Point	147 °C
Lipid Partition Coefficient (log P)	1.59

Pharmacological Profile: Quantitative Data

The pharmacological activity of **(rel)-RSD 921** has been extensively characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data from these investigations.

Table 1: Opioid Receptor Binding Affinity^[1]

Receptor Subtype	Radioligand	(rel)-RSD 921 IC ₅₀ (μM)	RSD920 (racemate) IC ₅₀ (μM)
Mu (μ)	[³ H](D-Ala ² , N-methyl-Phe ⁴ , Gly-ol ⁵)-enkephalin (DAMGO)	7.6	0.01
Kappa (κ)	[³ H]U-69,593	0.4	0.0004
Delta (δ)	[³ H]D-Pen ² , D-Pen ⁵ enkephalin (DPDPE)	> 10	Not Reported

Table 2: Voltage-Gated Sodium Channel Blocking Potency^{[1][2]}

Channel Isoform	Preparation	Parameter	Value (μM)
rNav1.5 (cardiac)	Xenopus laevis oocytes	EC ₅₀ (tonic block)	47 ± 3
rNav1.2 (neuronal)	Xenopus laevis oocytes	EC ₅₀ (tonic block)	37 ± 4
rNav1.4 (skeletal muscle)	Xenopus laevis oocytes	EC ₅₀ (tonic block)	35 ± 3
IFMQ3 mutant (non-inactivating neuronal)	Xenopus laevis oocytes	EC ₅₀	110 ± 5.5
Rat fetus cortical preparations	Not specified	IC ₅₀	6.1

Table 3: Use-Dependent Block of Sodium Channels at 30 Hz[1]

Channel Isoform	(rel)-RSD 921 Concentration (μM)	% Block of Evoked Current
rNav1.5 (cardiac)	100	81 ± 4
rNav1.4 (skeletal muscle)	100	40 ± 5
rNav1.2 (neuronal)	100	24 ± 3

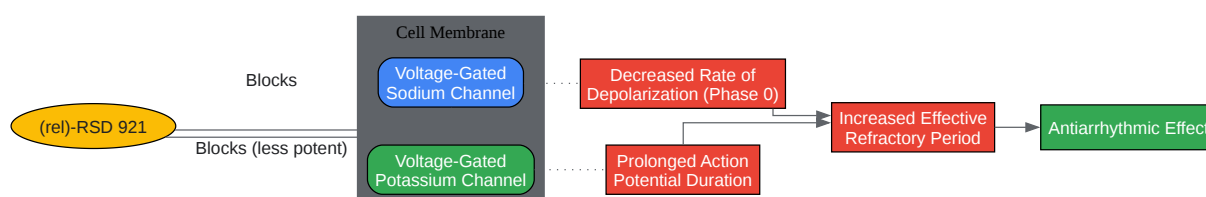
Table 4: In Vitro Neuromuscular Preparations[1]

Preparation	Parameter	Value (μM)
Rat diaphragm/phrenic nerve	EC ₅₀ (inhibition of contraction)	100
Vas deferens/hypogastric nerve	EC ₅₀ (inhibition of contraction)	15

Mechanism of Action

The primary mechanism of action of **(rel)-RSD 921** is the blockade of voltage-gated sodium channels.[1][3] This action is consistent with its classification as a Class I antiarrhythmic agent.[2] The blockade is state-dependent, with a preferential interaction with the open state of the sodium channel.[2] This is evidenced by the use-dependent block, which is more pronounced at higher stimulation frequencies, a characteristic that is particularly relevant for the treatment of tachyarrhythmias.[1][2] The enhanced block under ischemic conditions (low pH) further suggests its potential utility in managing arrhythmias associated with myocardial ischemia.[1][3]

In addition to sodium channel blockade, **(rel)-RSD 921** has been shown to block transient and sustained outward potassium currents, although with reduced potency compared to its effects on sodium currents.[1][3] This dual ion channel blocking activity may contribute to its overall antiarrhythmic profile.



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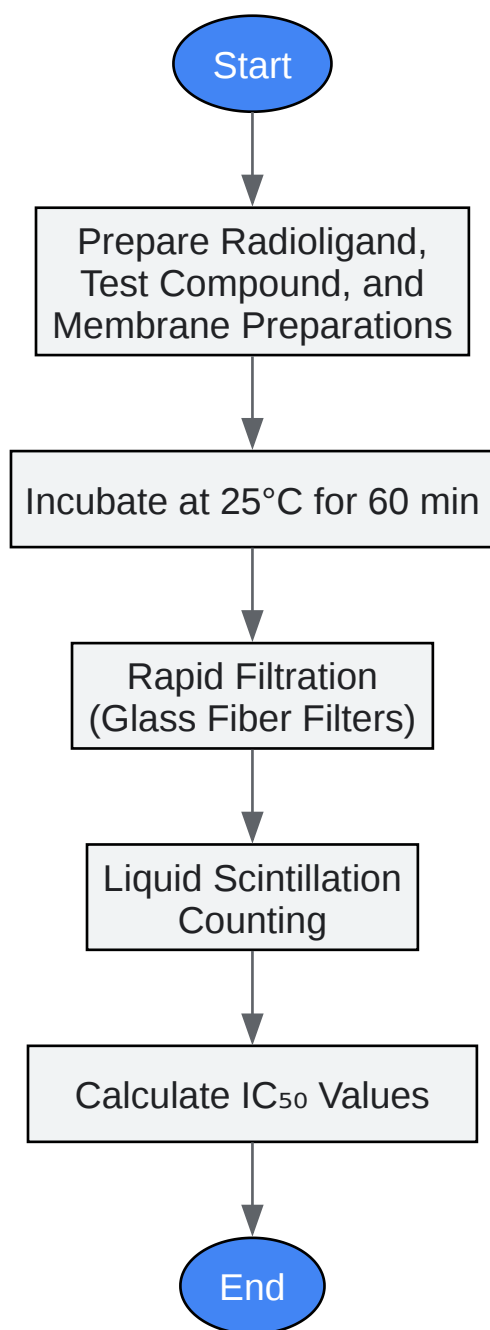
Signaling pathway of **(rel)-RSD 921**'s antiarrhythmic action.

Experimental Protocols

4.1. Radioligand Binding Assays for Opioid Receptors

- Objective: To determine the binding affinity of **(rel)-RSD 921** for mu (μ), kappa (κ), and delta (δ) opioid receptors.
- Receptor Source: Not explicitly stated, but likely membrane preparations from cells expressing the specific opioid receptor subtypes or from brain tissue.

- Radioligands:
 - μ -receptor: [^3H](D-Ala², N-methyl-Phe⁴, Gly-ol⁵)-enkephalin (DAMGO) (2 nM)[1]
 - κ -receptor: [^3H]U-69,593 (3 nM)[1]
 - δ -receptor: [^3H]D-Pen², D-Pen⁵ enkephalin (DPDPE) (2 nM)[1]
- Assay Procedure:
 - Membrane aliquots are incubated in duplicate in a total assay volume of 1 mL.
 - Incubations contain the specified radioligand and increasing concentrations of the test compound ((**rel**)-RSD 921 or RSD920).
 - Non-specific binding is determined in the presence of a high concentration of a selective unlabeled ligand (e.g., morphine for μ -receptors, unlabeled U-69,593 for κ -receptors).
 - Incubations are carried out at 25°C for 60 minutes.
 - The reaction is terminated by rapid filtration through glass fiber filter strips (e.g., Whatman GF/B) to separate bound and free radioligand.
 - The radioactivity retained on the filters is quantified by liquid scintillation counting.
 - IC₅₀ values are calculated from the competition binding curves.



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Workflow for radioligand binding assay.

4.2. Two-Electrode Voltage Clamp in *Xenopus laevis* Oocytes

- Objective: To characterize the electrophysiological effects of **(rel)-RSD 921** on different isoforms of voltage-gated sodium channels.

- Expression System: *Xenopus laevis* oocytes injected with cRNA encoding specific rat sodium channel isoforms (rNav1.5, rNav1.2, rNav1.4).
- Electrophysiology:
 - A two-electrode voltage clamp is used to measure whole-cell currents.
 - Oocytes are perfused with a solution containing varying concentrations of **(rel)-RSD 921**.
 - Tonic Block: Currents are evoked by infrequent depolarizing pulses from a holding potential to assess the baseline block.
 - Use-Dependent Block: Currents are evoked by a train of depolarizing pulses at a specific frequency (e.g., 30 Hz) to evaluate the frequency-dependent nature of the block.
- Data Analysis:
 - The peak inward sodium current is measured in the absence and presence of **(rel)-RSD 921**.
 - EC₅₀ values for tonic block are determined by fitting the concentration-response data to a Hill equation.
 - The percentage of current block at the end of a pulse train is used to quantify use-dependent block.

4.3. In Vivo Cardiovascular and Antiarrhythmic Studies

- Animal Models: Rats, dogs, and baboons.[\[1\]](#)[\[3\]](#)
- Cardiovascular Parameters: Blood pressure and heart rate are monitored following intravenous administration of **(rel)-RSD 921**. Electrocardiograms (ECG) are recorded to assess effects on PR and QRS intervals.[\[1\]](#)[\[3\]](#)
- Antiarrhythmic Activity:
 - Electrical Stimulation: The threshold currents required to induce extrasystoles and ventricular fibrillation are determined before and after drug administration.[\[1\]](#)[\[3\]](#)

- Coronary Artery Occlusion: The protective effects of **(rel)-RSD 921** against arrhythmias induced by myocardial ischemia are evaluated.[1][3]
- Effective Refractory Period (ERP): The ERP of cardiac tissue is measured to assess changes in myocardial excitability.[1][3]

Preclinical Development and Potential Therapeutic Applications

Preclinical studies have demonstrated that **(rel)-RSD 921** possesses a promising profile as an antiarrhythmic and local anesthetic agent.[1] Its primary action as a sodium channel blocker, coupled with its use-dependent and ischemia-enhanced effects, suggests potential efficacy in treating a variety of cardiac arrhythmias.[1][2] Subacute toxicology studies in rats and dogs have indicated limited but quantifiable effects.[1] Pharmacokinetic analyses in baboons have shown that the plasma concentrations required for in vivo cardiac effects are comparable to the effective concentrations observed in in vitro assays.[1][3]

A phase I clinical trial in healthy human volunteers indicated that **(rel)-RSD 921** was well-tolerated and had a half-life of approximately 10 hours, with no significant drug-related adverse effects observed within the tested dose range.[2]

Conclusion

(rel)-RSD 921 is a novel compound that has transitioned from the realm of opioid receptor research to a potential therapeutic agent for cardiac arrhythmias and local anesthesia. Its well-characterized mechanism of action as a state- and use-dependent sodium channel blocker provides a strong rationale for its continued investigation. The comprehensive preclinical data, supported by detailed in vitro and in vivo experimental evidence, underscores the potential of **(rel)-RSD 921** as a valuable addition to the armamentarium of cardiovascular drugs. Further clinical development will be crucial in fully elucidating its therapeutic utility and safety profile in patient populations.

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